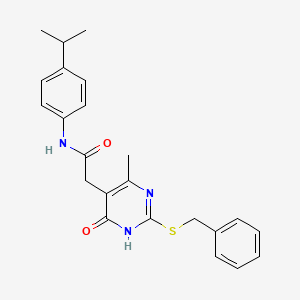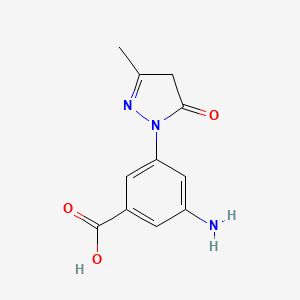![molecular formula C9H7IO B2944336 [4-(2-Iodoethynyl)phenyl]methanol CAS No. 1864060-77-4](/img/structure/B2944336.png)
[4-(2-Iodoethynyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(2-Iodoethynyl)phenyl]methanol” is a chemical compound with the CAS Number: 1864060-77-4 . It has a molecular weight of 258.06 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (4-(iodoethynyl)phenyl)methanol . The InChI code is 1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2 .Physical And Chemical Properties Analysis
“[4-(2-Iodoethynyl)phenyl]methanol” is a powder . It has a molecular weight of 258.06 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enantioselective Epoxidation
- Enantioselective Epoxidation Promoted by Azanorbornyl-Methanol : Jun Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol and used it as a catalyst for enantioselective epoxidation of α,β-enones.
Methanol in Membrane Studies
- Methanol's Impact on Lipid Dynamics : Michael H. L. Nguyen et al. (2019) investigated methanol as a solubilizing agent in studying transmembrane proteins/peptides, highlighting its significant impact on lipid dynamics.
Methanol in Chemical Synthesis
- Iridium-catalyzed C–C Coupling of Methanol and Allenes : J. Moran et al. (2011) demonstrated a catalytic process for C–C coupling of methanol and allenes using an iridium catalyst, contributing to the development of higher alcohols.
- RuCl3-catalyzed N‐Methylation Using Methanol : Naina Sarki et al. (2021) reported a method for selective N‐methylation of amines using methanol and a RuCl3 catalyst.
Methanol in Energy Technologies
- Methanol Oxidation in Fuel Cells : Xiangheng Niu et al. (2016) explored the use of methanol in green fuel cells, particularly in the methanol oxidation reaction.
- Methanol in Polymer Solar Cells : Huiqiong Zhou et al. (2013) enhanced the efficiency of solar cells through methanol treatment.
Catalysis and Reaction Mechanisms
- CO2 Hydrogenation to Methanol : F. Studt et al. (2015) studied the hydrogenation of CO2 to methanol over Cu-based catalysts, providing insights into the reaction mechanism.
- Methanol Adsorption and Desorption in Nanocrystals : Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals with defined surface planes.
Biological Conversion and Applications
- Conversion of Methanol to Specialty Chemicals in E. coli : W. B. Whitaker et al. (2017) engineered E. coli for the biological conversion of methanol into chemicals and fuels.
Novel Compounds and Synthesis
- Novel Thiol Protecting Group : Xujun Qiu et al. (2023) introduced a new thiol protecting group using an aryl azide derivative.
Miscellaneous Applications
- Minority Carrier Lifetime in Silicon Substrates : B. Chhabra et al. (2010) used methanol for chemical passivation in silicon solar cell fabrication.
- UV Photolysis in Water Treatments : S. Goldstein et al. (2007) applied methanol in UV photolysis for water treatments.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-iodoethynyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFLHFWKKSMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Iodoethynyl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2944253.png)
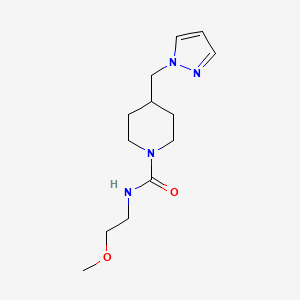
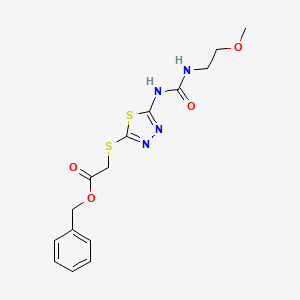
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2944259.png)
![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)


![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)
![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)
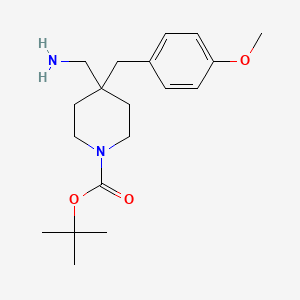
![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)
